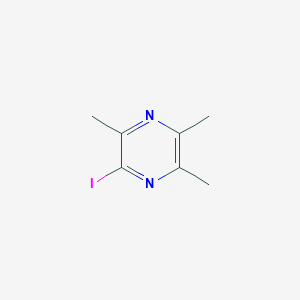
2-Iodo-3,5,6-trimethylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3,5,6-trimethylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of iodine and three methyl groups on the pyrazine ring makes this compound a unique derivative with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3,5,6-trimethylpyrazine typically involves the iodination of 3,5,6-trimethylpyrazine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to facilitate the substitution of a hydrogen atom with an iodine atom on the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3,5,6-trimethylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Formation of 2-azido-3,5,6-trimethylpyrazine or 2-thio-3,5,6-trimethylpyrazine.
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 3,5,6-trimethylpyrazine.
Scientific Research Applications
2-Iodo-3,5,6-trimethylpyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Iodo-3,5,6-trimethylpyrazine depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. In medicinal chemistry, the compound’s effects are often mediated through binding to receptors or enzymes, leading to modulation of signaling pathways and cellular responses.
Comparison with Similar Compounds
2-Iodo-3,5,6-trimethylpyrazine can be compared with other pyrazine derivatives such as:
3,5,6-Trimethylpyrazine: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Bromo-3,5,6-trimethylpyrazine: Similar reactivity but with different electronic and steric effects due to the bromine atom.
2-Chloro-3,5,6-trimethylpyrazine: Another halogenated derivative with distinct reactivity and applications.
The uniqueness of this compound lies in its iodine substituent, which imparts specific chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C7H9IN2 |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
2-iodo-3,5,6-trimethylpyrazine |
InChI |
InChI=1S/C7H9IN2/c1-4-5(2)10-7(8)6(3)9-4/h1-3H3 |
InChI Key |
IEBXFWLPWSCBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



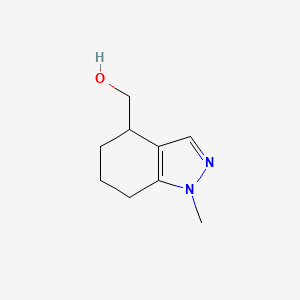
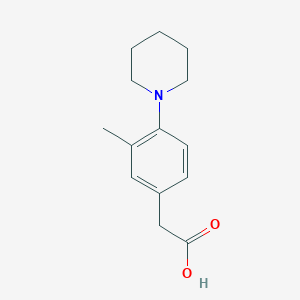
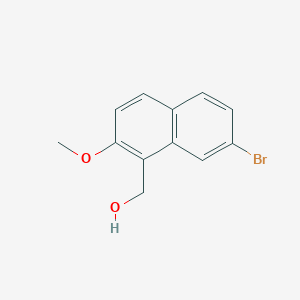
![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)
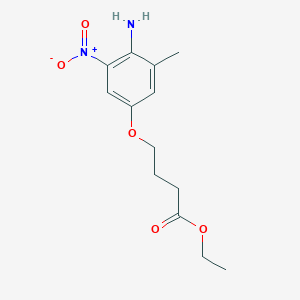

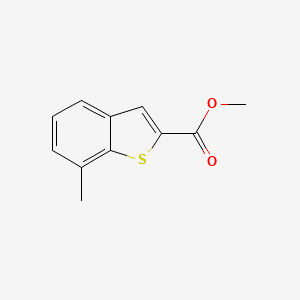

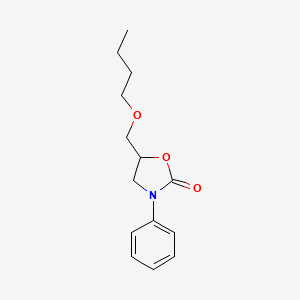
![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)
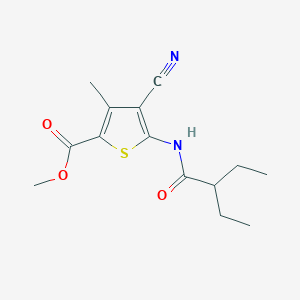
![4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)
